N-cyano-N-methyl-3-(methylsulfanyl)aniline
Overview
Description
N-cyano-N-methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of a cyano group (–CN), a methyl group (–CH3), and a methylsulfanyl group (–SCH3) attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with a cyanating agent such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
N-cyano-N-methyl-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyano-N-methyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group may also contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-cyano-N-methyl-4-(methylsulfanyl)aniline
- N-cyano-N-methyl-2-(methylsulfanyl)aniline
- N-cyano-N-methyl-3-(ethylsulfanyl)aniline
Uniqueness
N-cyano-N-methyl-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
methyl-(3-methylsulfanylphenyl)cyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIIKXFGRGEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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